(1E)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone
Description
The compound “(1E)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone” (CAS: 522659-87-6) is a thiosemicarbazone derivative featuring a pyrrolo[3,2,1-ij]quinoline-1,2-dione core substituted with four methyl groups (positions 4, 4, 6, and 8) . Its molecular formula is C₁₆H₁₈N₄OS, with a molecular weight of 314.41 g/mol .
Properties
IUPAC Name |
(2-hydroxy-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl)iminothiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-8-5-10-9(2)7-16(3,4)20-13(10)11(6-8)12(14(20)21)18-19-15(17)22/h5-7,21H,1-4H3,(H2,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYYQECETGLXLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=CC(N3C(=C2N=NC(=S)N)O)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601117444 | |
| Record name | 2-(4,4,6,8-Tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
522659-87-6 | |
| Record name | 2-(4,4,6,8-Tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of (1E)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone are protein kinases . These enzymes play a crucial role in regulating cellular processes such as cell division, metabolism, and signal transduction.
Mode of Action
This compound interacts with its targets by inhibiting their activity. The inhibition of protein kinases disrupts the normal signaling pathways within the cell, leading to changes in cellular function.
Biochemical Pathways
The compound affects several biochemical pathways by inhibiting protein kinases such as NPM1-ALK, ALK, EGFR [L858R] [T790], EGFR [L858R], JAK2, and JAK3. The inhibition of these kinases disrupts the signaling pathways they are involved in, leading to downstream effects on cellular processes.
Biological Activity
The compound (1E)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₆H₁₈N₄OS
- Molecular Weight : 314.41 g/mol
- CAS Number : 522659-87-6
- Density : 1.23 g/cm³ (predicted)
- Boiling Point : 523.8 ± 60.0 °C (predicted)
Synthesis
The synthesis of thiosemicarbazone derivatives typically involves the reaction of thiosemicarbazide with appropriate carbonyl compounds. For this specific compound, a multistep synthetic approach is utilized to ensure the formation of the desired structure while allowing for further modifications to enhance biological activity .
Anticancer Activity
Research indicates that thiosemicarbazones exhibit significant anticancer properties. The compound has shown promising results in inhibiting various cancer cell lines. For instance:
- In vitro studies demonstrated that certain thiosemicarbazone derivatives possess IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and B16-F0 (melanoma) .
Antimicrobial Activity
Thiosemicarbazones are known for their antimicrobial properties. Studies have reported:
- Effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Antifungal activity against Candida albicans, showcasing the potential of these compounds in treating infections caused by resistant strains .
Cholinesterase Inhibition
The compound has also been evaluated for its potential in treating neurodegenerative diseases like Alzheimer's:
- It acts as a potent inhibitor of acetylcholinesterase (AChE), with some derivatives displaying IC50 values significantly lower than standard drugs like galantamine. This suggests a potential role in enhancing cholinergic transmission in neurodegenerative disorders .
The biological activity of this compound is attributed to its ability to chelate metal ions and interact with various biological targets:
- Metal Chelation : The thiosemicarbazone moiety can form complexes with metal ions which may disrupt cellular processes critical for tumor growth and microbial survival .
- Enzyme Inhibition : The compound's structural features allow it to bind effectively to enzymes like AChE and potentially others involved in cancer proliferation pathways .
Case Studies
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that thiosemicarbazones have significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle progression. For instance:
- Case Study : A study demonstrated that (1E)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone exhibited cytotoxic effects on human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity. Thiosemicarbazones are known to exhibit broad-spectrum antimicrobial effects against bacteria and fungi.
- Case Study : In vitro assays revealed that this compound showed significant inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting its potential use as an antimicrobial agent .
Agriculture
Fungicidal Applications
Thiosemicarbazones have been explored for their fungicidal properties. The compound can act as a growth regulator or fungicide in agricultural practices.
- Research Findings : Field studies indicated that formulations containing this compound effectively controlled fungal infections in crops like wheat and corn. This application not only helps in managing crop diseases but also enhances yield .
Material Science
Synthesis of Nanomaterials
The compound serves as a precursor for synthesizing various nanomaterials with potential applications in electronics and photonics.
- Research Insights : Recent studies have shown that the compound can be utilized in the synthesis of metal nanoparticles. These nanoparticles exhibit unique optical and electronic properties that can be harnessed in sensors and photovoltaic devices .
Summary Table of Applications
Chemical Reactions Analysis
Cycloaddition and Heterocyclic Formation
The thiosemicarbazone moiety in this compound enables participation in cycloaddition reactions. For example:
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Reaction with dimethyl acetylenedicarboxylate (DMAD) forms 1,3-thiazolidin-4-one derivatives via a [2+2] cycloaddition mechanism .
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The reaction proceeds through Zwitter ion intermediates , leading to cyclopropene intermediates that undergo Diels-Alder-like pathways .
Mechanistic Highlights :
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Initial dimerization of DMAD.
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Formation of a cyclopropene intermediate.
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Nucleophilic attack by the thione group of the thiosemicarbazone.
Halogenation at the Quinoline Core
The pyrroloquinoline scaffold undergoes regioselective halogenation:
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Bromination at the 8-position using N-bromosuccinimide (NBS) in DMF yields 8-bromo derivatives .
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Iodination of tetrahydroquinoline precursors followed by oxidation generates 8-iodo-pyrroloquinolinediones .
Example Reaction Pathway :
text6-Methyl-6-phenyl-pyrroloquinolinedione + NBS → 8-Bromo derivative (80–85% yield)[6]
Condensation with Rhodanine and Imidazolidinone
The ketone groups in the pyrroloquinoline core facilitate condensation reactions:
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With rhodanine derivatives , the compound forms hybrid structures via acetic acid-catalyzed condensation .
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Reaction with 2-thioxoimidazolidin-4-one yields fused bicyclic systems .
Key Observations :
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Substituents at positions 4, 6, and 8 influence reaction efficiency.
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Alkylation of free NH groups in products enhances structural diversity (e.g., propargyl bromide modifications) .
Thiosemicarbazone-Specific Reactivity
The thiosemicarbazone group (-NH-CS-NH₂) exhibits distinct reactivity:
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Functional Comparisons
The pentamethyl analog (C₁₇H₂₀N₄OS) has higher lipophilicity, which may improve membrane permeability but reduce solubility .
Reactivity: Thiosemicarbazones are known for metal chelation (e.g., Fe³⁺, Cu²⁺), which is critical for antimicrobial or anticancer activity. The target compound’s tetramethyl groups may sterically hinder metal binding compared to less substituted analogs . Halogenated derivatives (e.g., 8-iodo) show enhanced electrophilicity, favoring nucleophilic substitution reactions .
For example, rhodanine-based analogs inhibit bacterial enzymes like MurB . The 4-chlorophenyl analog (C₁₉H₁₇ClN₂O₂) may exhibit improved target binding due to aryl group interactions with hydrophobic enzyme pockets .
Analytical Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
